molecular formula C9H15NO2 B052840 Methyl quinuclidine-4-carboxylate CAS No. 51069-26-2

Methyl quinuclidine-4-carboxylate

Cat. No.: B052840
CAS No.: 51069-26-2
M. Wt: 169.22 g/mol
InChI Key: IEVLTLPETASBIA-UHFFFAOYSA-N
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Description

Methyl quinuclidine-4-carboxylate is a chemical compound with the molecular formula C9H15NO2.

Scientific Research Applications

Methyl quinuclidine-4-carboxylate has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for “Methyl quinuclidine-4-carboxylate” suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

“Methyl quinuclidine-4-carboxylate” and other quinuclidine-based compounds have shown potential in the development of new antibiotics, as they have demonstrated potent activity against various microorganisms . Further studies are needed to explore their potential in other areas of medicinal chemistry .

Mechanism of Action

Mode of Action

It’s known that many quinuclidine derivatives have been studied for their potential as anticholinesterase drugs . This suggests that Methyl quinuclidine-4-carboxylate may interact with cholinesterase enzymes, but this is purely speculative and requires further investigation.

Pharmacokinetics

The compound has a molecular weight of 169.22 , and it’s a solid at room temperature . It has a boiling point of 214°C at 760 mmHg .

Result of Action

Some quinuclidine derivatives have been associated with cytotoxic effects , suggesting that this compound may have similar effects. This is purely speculative and requires further investigation.

Action Environment

It’s known that the compound should be stored at 4°c , suggesting that temperature may affect its stability.

Biochemical Analysis

Biochemical Properties

Methyl quinuclidine-4-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are responsible for hydrolyzing acetylcholine, a neurotransmitter involved in muscle contraction, cognition, and autonomic nervous system regulation . The interaction between this compound and these enzymes is characterized by the formation of a stable complex that inhibits the enzymatic activity, thereby modulating the cholinergic system’s activity .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In neuron-like SH-SY5Y cells and hepatocyte HepG2 cells, it influences cell viability and mitochondrial membrane potential . The compound’s impact on cell signaling pathways includes the inhibition of cholinesterase activity, leading to altered acetylcholine levels and subsequent changes in cell function . Additionally, this compound can affect gene expression and cellular metabolism by modulating the activity of key enzymes involved in these processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly cholinesterase enzymes . By forming a stable complex with these enzymes, the compound inhibits their activity, leading to increased levels of acetylcholine in the synaptic cleft . This inhibition can result in enhanced cholinergic signaling, which may have therapeutic implications for conditions such as Alzheimer’s disease . Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, with minimal degradation . Long-term studies have shown that its effects on cellular function, such as cholinesterase inhibition and mitochondrial membrane potential changes, remain consistent over extended periods . The specific temporal dynamics of these effects may vary depending on the experimental conditions and the cell types used .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cholinesterase activity without causing significant toxicity . At higher doses, it may induce adverse effects such as cytotoxicity and alterations in cellular metabolism . Threshold effects have been observed, where the compound’s efficacy and safety profile change markedly beyond certain dosage levels . These findings highlight the importance of optimizing dosage regimens for potential therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as cholinesterases and other cofactors . The compound’s metabolism may influence metabolic flux and metabolite levels, particularly in pathways related to neurotransmitter regulation and cellular energy production . Understanding these metabolic interactions is crucial for elucidating the compound’s overall biochemical effects and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The distribution of this compound may also be influenced by factors such as cellular uptake mechanisms and tissue-specific expression of transport proteins .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the mitochondria can influence mitochondrial membrane potential and cellular energy metabolism . Understanding the subcellular distribution of this compound is essential for elucidating its precise biochemical roles and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl quinuclidine-4-carboxylate can be synthesized through several methods. One common approach involves the alkylation of quinuclidine with methyl chloroformate under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl quinuclidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinuclidine-4-carboxylic acid, quinuclidine-4-methanol, and various substituted quinuclidine derivatives .

Comparison with Similar Compounds

Similar Compounds

    Quinuclidine: The parent compound, which lacks the ester group.

    Quinuclidine-4-carboxylic acid: The oxidized form of methyl quinuclidine-4-carboxylate.

    Quinuclidine-4-methanol: The reduced form of this compound.

Uniqueness

This compound is unique due to its ester functional group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a variety of chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

methyl 1-azabicyclo[2.2.2]octane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-8(11)9-2-5-10(6-3-9)7-4-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVLTLPETASBIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCN(CC1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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